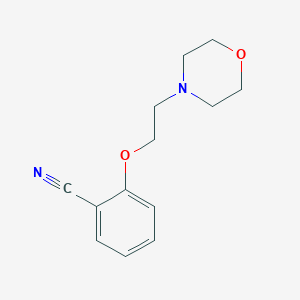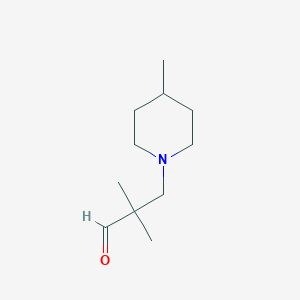
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile
Vue d'ensemble
Description
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile is a heterocyclic compound that features a benzoxazine ring fused with a nitrile group.
Analyse Biochimique
Biochemical Properties
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with potassium channels, particularly the ATP-sensitive potassium channels (K_ATP channels). These channels are crucial for regulating membrane potential and cellular excitability. The interaction of this compound with K_ATP channels can lead to hyperpolarization of the cell membrane, which affects cellular signaling and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell proliferation, particularly in endothelial cells. It promotes the proliferation of human umbilical vein endothelial cells, which is essential for angiogenesis and vascular repair . Additionally, this compound affects cell signaling pathways by modulating the activity of potassium channels, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. The compound binds to potassium channels, causing hyperpolarization of the cell membrane. This hyperpolarization affects the activity of various enzymes and proteins involved in cellular signaling pathways. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable at room temperature, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular signaling and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may promote beneficial effects such as enhanced cell proliferation and improved vascular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. For example, its interaction with potassium channels can influence the production of ATP and other metabolites, thereby affecting overall cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to interact with potassium channels also influences its distribution, as these channels are present in various tissues and cell types .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to target specific compartments or organelles within the cell, guided by targeting signals or post-translational modifications. For instance, its interaction with potassium channels can direct it to the cell membrane, where it exerts its effects on cellular signaling and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile typically involves the reaction of 2-aminophenol with 2-chloroacrylonitrile. This reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the benzoxazine ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve high-throughput mechanochemical synthesis, which allows for the parallel synthesis of multiple samples. This method is advantageous due to its efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of the benzoxazine ring.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence apoptotic pathways by affecting mitochondrial membrane potential and activating caspases, leading to programmed cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: Similar structure but with different biological activities.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine: Used as isosteres in medicinal chemistry.
3,4-Dihydro-2H-1,4-benzoxazine-2-one: Another derivative with distinct chemical properties.
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile is unique due to its nitrile group, which imparts specific reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTANLOUKDVPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383724 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86267-86-9 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route for 3,4-dihydro-2H-1,4-benzoxazine-2-carbonitrile?
A1: A new method for synthesizing this compound utilizes 2-aminophenol as a starting material. [] The process involves synthesizing 2-azidophenol followed by a one-pot reaction with alkenes containing electron-withdrawing groups like -CN. This method allows for the creation of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, including this compound, with different substituents. []
Q2: How is the three-dimensional structure of this compound described?
A2: The crystal structure of this compound reveals a half-chair conformation. [] The amide nitrogen atom is positioned nearly within the plane formed by its three neighboring carbon atoms. [] The crystal packing is characterized by weak intermolecular C-H…O and C-H…π hydrogen bonds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B1306160.png)


